molecular formula C24H20N2O4 B11588920 quinolin-8-yl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate

quinolin-8-yl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate

Cat. No.: B11588920
M. Wt: 400.4 g/mol
InChI Key: CUOQJRIFBZPZBA-UHFFFAOYSA-N
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Description

Quinolin-8-yl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline moiety attached to a benzoate group, which is further linked to an isoindoline structure. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate typically involves multi-step organic reactions. One common approach is the condensation of quinoline derivatives with benzoic acid derivatives under acidic or basic conditions. The reaction may involve the use of catalysts such as p-toluenesulfonic acid or Lewis acids like FeCl3 to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the isoindoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-yl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid, while reduction may produce quinolin-8-yl 4-(1,3-dihydroxyisoindol-2-yl)benzoate.

Scientific Research Applications

Quinolin-8-yl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of quinolin-8-yl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The isoindoline structure may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinolin-8-yl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is unique due to the combination of quinoline, benzoate, and isoindoline moieties. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

quinolin-8-yl 4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate

InChI

InChI=1S/C24H20N2O4/c27-22-18-7-1-2-8-19(18)23(28)26(22)17-12-10-16(11-13-17)24(29)30-20-9-3-5-15-6-4-14-25-21(15)20/h3-6,9-14,18-19H,1-2,7-8H2

InChI Key

CUOQJRIFBZPZBA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC4=CC=CC5=C4N=CC=C5

Origin of Product

United States

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